molecular formula C17H12Cl3N3O B11559118 2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11559118
M. Wt: 380.7 g/mol
InChI Key: WMFKBPGOTOEKEL-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Condensation Reaction: The final step involves the condensation of the chlorinated phenyl groups with the pyrazolone core to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazine: A related compound with similar structural features.

    3-Chlorophenylhydrazine: Another compound with a chlorinated phenyl group.

    5-Methyl-2,4-dihydro-3H-pyrazol-3-one: A compound with a similar pyrazolone core.

Uniqueness

2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both 3-chlorophenyl and 2,4-dichlorophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups with the pyrazolone core enhances its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C17H12Cl3N3O

Molecular Weight

380.7 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[(2,4-dichlorophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H12Cl3N3O/c1-10-14(9-21-16-6-5-12(19)8-15(16)20)17(24)23(22-10)13-4-2-3-11(18)7-13/h2-9,22H,1H3

InChI Key

WMFKBPGOTOEKEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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